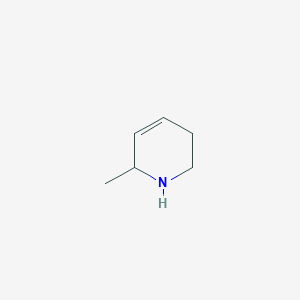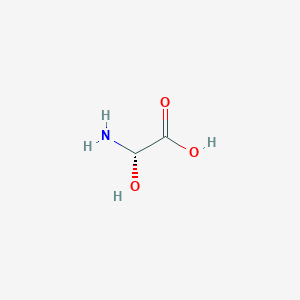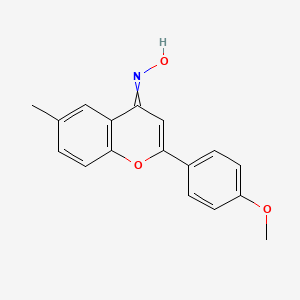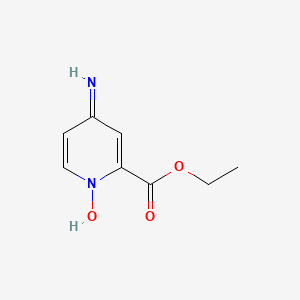
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by the presence of two bromine atoms and two ethyl groups attached to a tetrahydropyrene core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene typically involves the bromination of pyrene derivatives. One common method involves the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene, resulting in various brominated isomers, including 1,8-dibromo derivatives . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Oxidation Reactions: Oxidized derivatives such as quinones.
Reduction Reactions: Hydrogenated derivatives with reduced bromine content.
Scientific Research Applications
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its bromine and ethyl substituents. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atoms act as leaving groups, allowing for the introduction of various functional groups. The tetrahydropyrene core provides a stable framework for these reactions, facilitating the formation of diverse derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6-Tribromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
- 1,3,6,8-Tetrabromo-2,7-diethyl-4,5,9,10-tetrahydropyrene
Uniqueness
1,8-Dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and physical properties. The presence of bromine atoms at the 1 and 8 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
137363-47-4 |
|---|---|
Molecular Formula |
C20H20Br2 |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
1,8-dibromo-2,7-diethyl-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C20H20Br2/c1-3-11-9-13-5-6-14-10-12(4-2)20(22)16-8-7-15(19(11)21)17(13)18(14)16/h9-10H,3-8H2,1-2H3 |
InChI Key |
GQCWIVIWYRYWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C3C(=C1)CCC4=CC(=C(C(=C43)CC2)Br)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
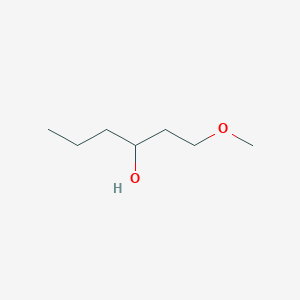
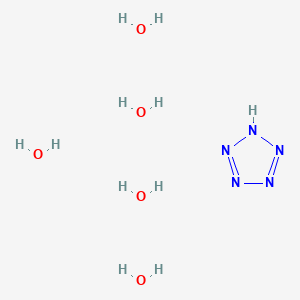
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)

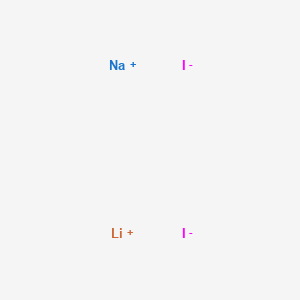
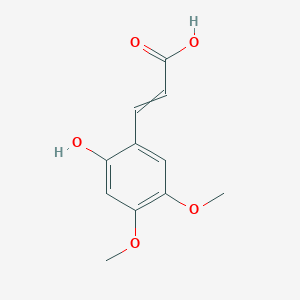
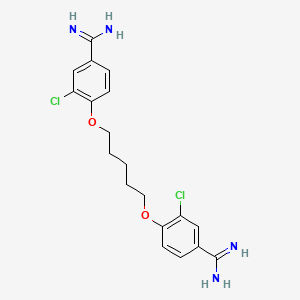
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
